molecular formula C8H14O4Pb B13793453 Lead butyrate CAS No. 819-73-8

Lead butyrate

Cat. No.: B13793453
CAS No.: 819-73-8
M. Wt: 381 g/mol
InChI Key: ZFBGUXUJXUFOLU-UHFFFAOYSA-L
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Description

Butyrates are salts or esters of butyric acid (C₃H₇COOH), a short-chain fatty acid (SCFA) produced via microbial fermentation of dietary fibers in the gut. These compounds exhibit diverse biological and industrial applications, ranging from modulating intestinal health to serving as flavoring agents in food and fragrance industries . This article compares these analogs based on synthesis, properties, and applications, leveraging available research data.

Properties

CAS No.

819-73-8

Molecular Formula

C8H14O4Pb

Molecular Weight

381 g/mol

IUPAC Name

butanoate;lead(2+)

InChI

InChI=1S/2C4H8O2.Pb/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2

InChI Key

ZFBGUXUJXUFOLU-UHFFFAOYSA-L

Canonical SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Pb+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead butyrate can be synthesized through the reaction of lead oxide or lead carbonate with butyric acid. The reaction typically involves heating the reactants to facilitate the formation of this compound. The general reaction can be represented as: [ \text{PbO} + 2\text{C₄H₈O₂} \rightarrow \text{Pb(C₄H₇O₂)₂} + \text{H₂O} ]

Industrial Production Methods: In an industrial setting, this compound is produced by reacting lead acetate with butyric acid under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the complete reaction and purity of the final product.

Chemical Reactions Analysis

Acid-Base Reactions

Lead butyrate reacts with strong acids to regenerate butyric acid and form corresponding lead salts. For example:
Pb C H O +2HClPbCl +2CH CH CH COOH\text{Pb C H O }+2\text{HCl}\rightarrow \text{PbCl }+2\text{CH CH CH COOH}
This reaction demonstrates its basic nature as a metal carboxylate .

Key observations :

  • Solubility in water facilitates ionic dissociation into Pb²⁺ and butyrate ions.

  • Reacts with sulfuric acid to form lead sulfate (white crystalline powder) .

Precipitation Reactions

This compound participates in metathesis reactions with soluble sulfides, carbonates, or phosphates:

ReactantProductPhysical State
Sodium sulfideLead sulfide (PbS)Black powder
Sodium carbonateLead carbonate (PbCO₃)White powder
Sodium phosphateLead phosphate (Pb₃(PO₄)₂)White powder

These reactions are driven by the low solubility of the resulting lead compounds .

Thermal Decomposition

When heated above its melting point (90°C), this compound decomposes into lead oxide, carbon dioxide, and water:
Pb C H O ΔPbO+4CO +4H O\text{Pb C H O }\xrightarrow{\Delta}\text{PbO}+4\text{CO }+4\text{H O}
Thermal properties :

  • Melting point: 90°C

  • Decomposition products confirmed via residue analysis .

Coordination Chemistry

This compound acts as a ligand donor in coordination complexes. For instance, it forms adducts with ammonia:
Pb C H O +4NH [Pb NH ]2++2C H O \text{Pb C H O }+4\text{NH }\rightarrow [\text{Pb NH }]^{2+}+2\text{C H O }^-
This behavior aligns with lead(II)’s preference for forming complexes with nitrogen donors .

Redox Behavior

While this compound itself is not strongly redox-active, Pb²⁺ can undergo oxidation in acidic environments:
Pb Pb +2e\text{Pb }\rightarrow \text{Pb }+2e^-
This reaction is typically observed in the presence of strong oxidizers like potassium permanganate .

Solubility and Reactivity in Solvents

SolventSolubilityObserved Reactions
WaterHighly soluble Hydrolysis to Pb²⁺/C₄H₇O₂⁻ ions
EthanolSlightly soluble No significant reactivity
Concentrated HClSolubleForms PbCl₂

Industrial and Environmental Interactions

  • Reacts with atmospheric CO₂ over time to form lead carbonate .

  • In wastewater treatment, precipitates with sulfide ions to immobilize lead .

Scientific Research Applications

Lead butyrate has several applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.

    Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which lead butyrate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The butyrate component can also influence cellular metabolism and gene expression. The combined effects of lead and butyrate contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl Butyrate (C₆H₁₂O₂)

Chemical Properties :

  • Odor : Fruity, reminiscent of pineapple or grapefruit .
  • Solubility : Miscible in organic solvents (propylene glycol, kerosene) but slightly soluble in water .
  • Boiling Point : 120–121°C; Melting Point: -93°C .

Methyl Butyrate (C₅H₁₀O₂)

Chemical Properties :

  • Odor : Similar to apples but classified under hazardous materials due to flammability (UN1237) .
  • Regulatory Status : Class 3 hazardous liquid (flash point < 23°C), requiring specific shipping protocols .

Potassium Butyrate (C₄H₇KO₂)

Chemical Properties :

  • Molecular Weight : 126.1955 g/mol; melting point data indicates phase transitions at 162°C .
  • Thermodynamics : Phase change enthalpy (ΔH) and entropy (ΔS) values are critical for pharmaceutical formulation stability .

Data Tables

Table 1: Key Properties of Butyrate Derivatives

Compound Formula Molecular Weight Boiling Point (°C) Solubility Key Applications
Ethyl Butyrate C₆H₁₂O₂ 116.16 120–121 Organic solvents Flavoring, biofuels
Methyl Butyrate C₅H₁₀O₂ 102.13 102–103 Organic solvents Industrial solvents
Potassium Butyrate C₄H₇KO₂ 126.20 N/A Water Pharmaceuticals, gut health

Q & A

Q. What are the critical parameters for optimizing lead butyrate synthesis in microbial systems?

Methodological Answer: Key parameters include pH (optimal range: 5.5–6.0), inoculation ratios of acidogenic and solventogenic strains (e.g., 1:4), and glucose concentration (e.g., 50 g/L). Adjusting these parameters balances butyrate and butanol production, as butyrate ester synthesis is limited by butanol availability . Fermentation systems should use dual-phase extraction (e.g., hexadecane) to improve yield.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Methodological Answer: Use nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and high-performance liquid chromatography (HPLC) for quantifying butyrate/butanol ratios. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) for volatile compounds .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Standardize strain viability (e.g., OD₆₀₀ measurements), pre-culture conditions, and batch fermentation timelines. Document deviations in pH control (±0.1 tolerance) and glucose consumption rates. Use negative controls (e.g., pH <5.5) to validate growth limitations .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different experimental models be resolved?

Methodological Answer: Apply systematic review frameworks (e.g., Cochrane guidelines) to assess bias and heterogeneity. For in vitro vs. in vivo discrepancies, perform dose-response meta-analyses and adjust for variables like bioavailability or microbial consortium composition . Use contradiction matrices to isolate confounding factors (e.g., pH instability in anaerobic environments) .

Q. What interdisciplinary approaches enhance this compound’s application in material science?

Methodological Answer: Integrate microbial engineering with polymer chemistry to functionalize this compound derivatives (e.g., cellulose acetate butyrate). Optimize solvent casting parameters (e.g., temperature, humidity) for film formation in coatings or biodegradable materials. Collaborate with computational chemists to model esterification kinetics .

Q. How can machine learning improve predictive models for this compound yield in large-scale bioreactors?

Methodological Answer: Train algorithms on datasets linking pH, substrate concentration, and aeration rates to yield. Validate models using k-fold cross-validation and feature importance analysis (e.g., SHAP values). Prioritize variables like butanol/butyrate molar ratios, which account for >60% of variance in ester production .

Methodological Challenges & Solutions

Q. What strategies mitigate butyrate toxicity in microbial co-cultures during prolonged fermentation?

Methodological Answer: Implement fed-batch systems with real-time monitoring of metabolic byproducts. Use adsorbent resins (e.g., Amberlite XAD-16) to sequester inhibitory compounds. Genetically engineer strains with enhanced efflux pumps or butyrate tolerance genes .

Q. How should researchers design experiments to evaluate this compound’s stability under varying environmental conditions?

Methodological Answer: Conduct accelerated stability studies at 25°C, 40°C, and 60°C with 75% relative humidity. Analyze degradation products via LC-MS and quantify half-life using Arrhenius kinetics. Include UV exposure trials for photostability assessment .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing small-sample this compound studies with high variability?

Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply bootstrapping to estimate confidence intervals and Bayesian hierarchical models to account for batch effects. Report effect sizes (e.g., Cohen’s d) to contextualize practical significance .

Q. How can researchers validate this compound’s hypothesized neuroprotective effects beyond gut-brain axis studies?

Methodological Answer: Use transgenic animal models (e.g., Aβ-overexpressing mice) to test butyrate’s impact on amyloid-beta clearance. Pair with in vitro blood-brain barrier permeability assays and RNA-seq to identify neuroplasticity-related pathways (e.g., BDNF upregulation) .

Tables for Key Parameters

ParameterOptimal Range/ValueImpact on YieldReference
pH5.8–6.0Maximizes glucose consumption
Inoculation Ratio1:4 (acidogen:solventogen)Balances butyrate/butanol
Fermentation Duration72–96 hoursPrevents substrate depletion
Extraction SolventHexadecane (1:1 v/v)Enhances ester partitioning

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